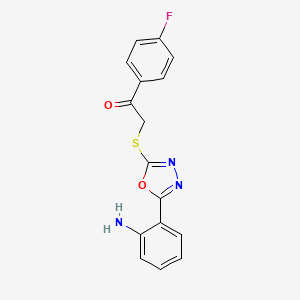
2-((5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone is a chemical compound that has gained significant attention in the scientific research community. It is commonly referred to as AOTFE, and it is a synthetic compound that has been synthesized through various methods. The compound has shown potential in various scientific research applications, including cancer research, neurological disorders, and inflammation.
Wirkmechanismus
The mechanism of action of AOTFE is still not fully understood. However, it is believed that the compound works by inhibiting various enzymes and signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation. AOTFE has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell growth and survival. Additionally, it has been shown to inhibit the activity of NF-κB, a transcription factor involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
AOTFE has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In neurological disorders, it has been shown to have neuroprotective properties, protecting neurons from oxidative stress and inflammation. Inflammation is another area where AOTFE has been shown to have an effect, as it inhibits the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using AOTFE in scientific research is its potential as a therapeutic agent in various diseases. Additionally, AOTFE has shown low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer treatment. However, one limitation of using AOTFE in lab experiments is its complex synthesis process, which requires a high level of expertise and specialized equipment.
Zukünftige Richtungen
There are several future directions for the research on AOTFE. One direction is to further investigate its potential as a therapeutic agent in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of AOTFE and its potential in the treatment of neurological disorders and inflammation. Another direction is to explore the use of AOTFE in combination with other drugs to enhance its therapeutic potential. Overall, the research on AOTFE has shown promising results, and further studies are needed to fully understand its potential in various scientific research applications.
Synthesemethoden
The synthesis of AOTFE involves a multi-step process that includes the use of various chemical reagents. The first step involves the synthesis of 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thiol, which is then reacted with 4-fluorobenzaldehyde to produce AOTFE. The synthesis process is complex and requires a high level of expertise to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
AOTFE has shown potential in various scientific research applications. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurological disorders, AOTFE has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Inflammation is another area where AOTFE has shown potential, as it has been shown to inhibit the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-[[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-11-7-5-10(6-8-11)14(21)9-23-16-20-19-15(22-16)12-3-1-2-4-13(12)18/h1-8H,9,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFSSVGIXZHVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

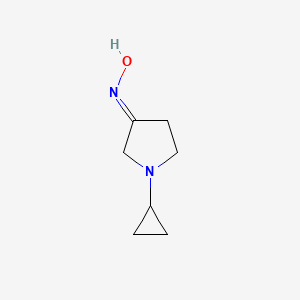

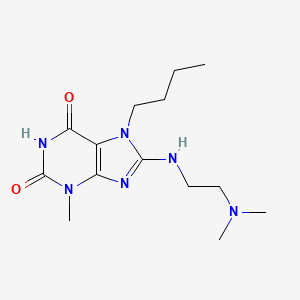
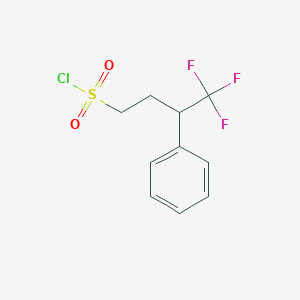
![1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide](/img/structure/B2852794.png)
![N-(3,4-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2852795.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2852799.png)
![5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2852800.png)
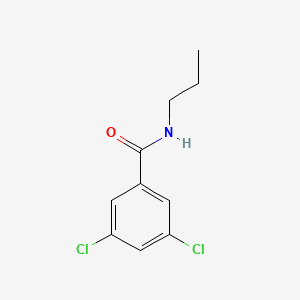
![7-(2-Ethoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2852802.png)
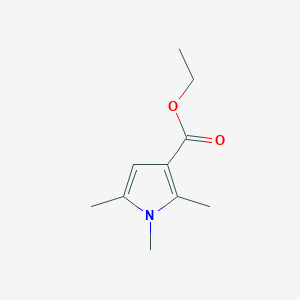

![Methyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2852807.png)